Methyl p-coumarate

Melanogenesis Cosmeceutical Science Dermatology Research

Choose Methyl p-coumarate for enhanced cellular permeability and superior performance in melanogenesis, anti-inflammatory, and antifungal assays. Its esterified structure confers distinct lipophilicity, making it the preferred tool over p-coumaric acid for cell-based studies and formulation research.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
Cat. No. B8817706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl p-coumarate
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=CC=C(C=C1)O
InChIInChI=1S/C10H10O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7,11H,1H3
InChIKeyNITWSHWHQAQBAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl p-Coumarate: Scientific Procurement Guide for the Esterified Hydroxycinnamate with Differentiated Bioactivity


Methyl p-coumarate (Methyl 4-hydroxycinnamate, CAS 3943-97-3) is a naturally occurring phenolic ester and the methylated derivative of p-coumaric acid, found in plants such as *Allium cepa* and *Trixis michuacana* var. *longifolia* [1]. It belongs to the hydroxycinnamate class of compounds and exhibits a range of biological activities including anti-melanogenic, anti-inflammatory, antioxidant, and antifungal effects [2][3]. Its esterified structure confers distinct physicochemical properties, most notably enhanced lipophilicity, which differentiates its performance profile from its free acid counterpart, p-coumaric acid, and other closely related phenolic acids in specific assay contexts [4].

Why Methyl p-Coumarate Cannot Be Directly Substituted by p-Coumaric Acid or Other Hydroxycinnamates


Although methyl p-coumarate shares a core phenylpropanoid structure with other hydroxycinnamates like p-coumaric, caffeic, and ferulic acids, simple substitution is not scientifically valid. The addition of a methyl ester group drastically alters the compound's lipophilicity and, consequently, its ability to interact with biological membranes and intracellular targets [1]. This structural modification leads to functional divergence: in direct comparative assays, methyl p-coumarate exhibits superior cellular permeability and distinct, sometimes inverted, biological activity profiles relative to its free acid form [2]. The evidence below quantifies these critical performance differentials, demonstrating why procurement decisions must be guided by specific, assay-based data rather than class-level assumptions.

Quantitative Performance Differentiators for Methyl p-Coumarate in Scientific Applications


Superior Cellular Anti-Melanogenic Activity vs. p-Coumaric Acid Despite Lower In Vitro Tyrosinase Inhibition

In a direct head-to-head comparison, p-coumaric acid (PCA) demonstrated stronger inhibition of isolated human tyrosinase (TYR) enzyme activity (IC50 = 3 μM) compared to methyl p-coumarate (MPC). However, this trend was reversed in a more physiologically relevant cellular model. MPC was significantly more effective at suppressing melanin synthesis in human epidermal melanocytes, while PCA showed only weak cellular activity [1]. This paradoxical effect is further corroborated by studies in B16 mouse melanoma cells, where MPC significantly suppressed melanin formation, whereas PCA showed no detectable activity [2].

Melanogenesis Cosmeceutical Science Dermatology Research

Enhanced Lipophilic Membrane Permeability vs. Impermeable p-Coumaric Acid

A non-cell based permeability assay using an artificial lipophilic membrane demonstrated a stark contrast in permeation behavior between the two compounds. Methyl p-coumarate (MPC) was found to be highly permeable through the lipophilic barrier, whereas its parent compound, p-coumaric acid (PCA), was practically impermeable [1]. This result directly links the methyl ester modification to a substantial increase in lipophilicity and, consequently, passive membrane diffusion.

Drug Delivery Topical Formulation Biopharmaceutics

Potent Anti-Inflammatory Activity Comparable to Dexamethasone Standard

In a study screening phenolic acid derivatives, methyl p-coumarate (referred to as CoA-M1) exhibited anti-inflammatory activity that was quantitatively similar to that of dexamethasone, a potent corticosteroid used as the positive control standard, in an LPS-stimulated RAW 264.7 macrophage model [1]. While the exact EC50 values are not reported in the abstract, the study explicitly states the activity of this methylated derivative was on par with dexamethasone and was the most active among the tested p-coumaric acid derivatives.

Inflammation Research Immunopharmacology Natural Product Chemistry

Superior Inhibition of Lipid Peroxidation Compared to p-Coumaric Acid

Using the Rancimat method to simulate lipid peroxidation, a study ranked several hydroxycinnamates and their methyl esters based on their protective effect on unsaturated triacylglycerols. The relative order of protection was established as: p-coumaric acid < methyl p-coumarate < ferulic acid < methyl ferulate [1]. This cross-study data clearly shows that the methyl ester of p-coumaric acid provides superior protection against lipid oxidation compared to its free acid form.

Food Science Lipid Oxidation Antioxidant Research

Higher Antifungal Activity of Methyl Esters vs. Corresponding Free Acids

A class-level inference from multiple studies indicates that methyl esters of hydroxycinnamic acids, including methyl p-coumarate, exhibit higher antifungal activity than their corresponding free acids. One study notes that methyl esters of p-coumaric, caffeic and ferulic acids showed higher inhibitory activities against *Botrytis cinerea*, *Pythium ultimum* and *Pythium aphanidermatum* [1]. Furthermore, methyl p-coumarate (200 μg/mL) demonstrates specific antifungal activity against *Alternaria alternata* [2].

Agricultural Science Postharvest Pathology Antifungal Research

Optimal Research and Industrial Application Scenarios for Methyl p-Coumarate Based on Quantitative Differentiation


Cosmeceutical Research: Development of Topical Anti-Melanogenic Formulations

Methyl p-coumarate is the preferred active pharmaceutical ingredient (API) for investigating cellular mechanisms of melanogenesis inhibition in human epidermal melanocytes or B16 melanoma cells. Its superior cellular activity compared to p-coumaric acid [1][2] makes it a more relevant tool for cell-based assays and for studying depigmenting effects in complex biological systems. Its enhanced lipophilic membrane permeability also supports its use in formulation studies aimed at improving topical delivery [1].

Anti-Inflammatory Drug Discovery: A Natural Product Lead Scaffold

Methyl p-coumarate serves as a potent, non-steroidal lead compound for anti-inflammatory drug discovery programs. Its activity, which has been directly compared to the potent clinical standard dexamethasone in a cellular model [3], provides a strong scientific rationale for its inclusion in screening libraries and for medicinal chemistry efforts focused on optimizing its scaffold for therapeutic use in inflammatory diseases, including respiratory conditions [4].

Food and Agricultural Science: Investigation of Postharvest Fungal Pathogen Control

Researchers in postharvest pathology and food preservation should prioritize methyl p-coumarate over p-coumaric acid for studies on controlling fungal pathogens like *Botrytis cinerea* (gray mold) and *Alternaria alternata* (black spot rot). Its established antifungal activity at defined concentrations [5] and its ability to induce plant defense responses [5] make it a valuable compound for developing alternative, natural product-based strategies for crop protection and extending the shelf life of produce.

Lipid Oxidation and Food Stability Research

For experiments designed to evaluate the oxidative stability of lipids, oils, and food matrices, methyl p-coumarate is a more effective antioxidant probe than its parent acid. Data from the Rancimat method [6] indicates it provides superior protection of unsaturated triacylglycerols, making it the compound of choice for researchers investigating natural antioxidants for food preservation or studying lipid peroxidation mechanisms in vitro.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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